molecular formula C18H18N2O6 B11507905 3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid

3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid

Cat. No.: B11507905
M. Wt: 358.3 g/mol
InChI Key: LUFNQFRCYVVWIL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of methoxy, nitro, and carbonyl functional groups attached to a phenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Amidation: Formation of an amide bond between the carboxylic acid and an amine group.

    Carbonylation: Introduction of a carbonyl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), Sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-amino derivatives.

    Substitution: Formation of halogenated or nucleophilic substituted derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid: Lacks the nitro group.

    3-(4-Hydroxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid: Contains a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid: Lacks the methyl group.

Uniqueness

The presence of both methoxy and nitro groups in 3-(4-Methoxyphenyl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}propanoic acid makes it unique compared to its similar compounds. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C18H18N2O6/c1-11-3-4-13(9-16(11)20(24)25)18(23)19-15(10-17(21)22)12-5-7-14(26-2)8-6-12/h3-9,15H,10H2,1-2H3,(H,19,23)(H,21,22)

InChI Key

LUFNQFRCYVVWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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